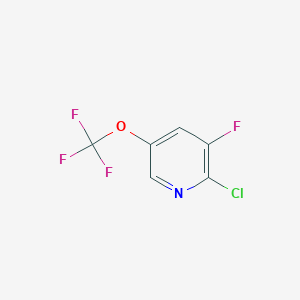

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine

Description

Strategies for Halogenation of Pyridine (B92270) Derivatives

Halopyridines are crucial building blocks in organic synthesis, providing a handle for subsequent cross-coupling reactions and other transformations. chemrxiv.orgnih.gov However, the electronic properties of the pyridine ring complicate direct halogenation, often requiring harsh reaction conditions that are incompatible with sensitive functional groups. nih.govnih.gov Consequently, a range of strategies has been developed to achieve efficient and regioselective halogenation.

Direct C-H halogenation of pyridines is a highly desirable but challenging transformation. Traditional electrophilic aromatic substitution (EAS) reactions on the electron-deficient pyridine ring are difficult, typically requiring high temperatures and strongly acidic conditions, which can lead to mixtures of regioisomers. nih.govdigitellinc.com To overcome these limitations, modern synthetic methods focus on temporarily altering the electronic nature of the pyridine ring or using novel reagent designs.

One innovative approach involves a ring-opening, halogenation, and ring-closing sequence. nih.gov This strategy utilizes a modified Zincke reaction to convert the pyridine into an acyclic azatriene intermediate, known as a "Zincke imine." chemrxiv.orgnih.gov This maneuver transforms the electron-deficient heterocycle into a more reactive, polarized alkene system that readily undergoes regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.orgnih.gov This method is particularly effective for achieving 3-selective halogenation. chemrxiv.org

Another strategy targets the 4-position of the pyridine ring. This two-step process involves the installation of a specially designed heterocyclic phosphine (B1218219) at the 4-position to form a phosphonium salt. nih.govchemrxiv.org This electrophilic phosphonium group can then be displaced by a halide nucleophile, such as LiCl, to yield the 4-halopyridine. nih.gov This method is notable for its functional group tolerance and applicability to the late-stage halogenation of complex molecules. nih.govchemrxiv.org

Table 1: Comparison of Selective C-H Halogenation Strategies for Pyridines

| Feature | Zincke Imine Intermediate Method | Phosphonium Salt Displacement Method |

|---|---|---|

| Target Position | C-3 | C-4 |

| Key Intermediate | Acyclic Zincke imine | 4-Pyridylphosphonium salt |

| Halogen Source | N-halosuccinimides (NCS, NBS, NIS) | Metal halides (e.g., LiCl), Halogen acids |

| Conditions | Mild, often room temperature | Mild to moderate heating |

| Mechanism | Electrophilic addition to alkene-like intermediate | Nucleophilic aromatic substitution (SNAr-type) |

| Key Advantage | High regioselectivity for the challenging 3-position | Access to the 4-position; late-stage functionalization |

Halogen exchange (HALEX) reactions are a cornerstone of pyridine chemistry, providing a reliable method for introducing specific halogens, particularly fluorine. The transformation of a chloropyridine to a fluoropyridine is a common example, often accomplished using sources of fluoride (B91410) ions like potassium fluoride or hydrogen fluoride.

This method is particularly prevalent in the synthesis of trifluoromethyl groups on pyridine rings. A trichloromethyl-substituted pyridine, itself prepared by exhaustive chlorination of a picoline (methylpyridine), can be converted to a trifluoromethylpyridine via a series of chlorine-fluorine exchanges. google.com These reactions are typically conducted in the liquid phase using anhydrous hydrogen fluoride (HF) at elevated pressure and temperature, often in the presence of a metal halide catalyst. google.comgoogleapis.com The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) on the pyridine ring can vary depending on the nucleophile and reaction conditions. sci-hub.se For instance, while iodide is often the best leaving group, the high electronegativity of fluorine can make the carbon to which it is attached highly electrophilic, accelerating substitution by certain nucleophiles. sci-hub.se

The regiochemical outcome of pyridine halogenation is dictated by the reaction mechanism.

Electrophilic Aromatic Substitution (EAS): In the rare cases where EAS is successful, it is generally 3-selective. nih.gov This is because the intermediates formed by attack at the 3-position are less destabilized than those from attack at the 2- or 4-positions, where the positive charge is placed unfavorably close to the electron-withdrawing nitrogen atom. However, the high energy barrier to this process necessitates harsh conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The mechanism for the phosphonium salt displacement method for 4-halogenation proceeds via a stepwise SNAr pathway. nih.gov The phosphonium group acts as a powerful electron-withdrawing group, activating the 4-position for nucleophilic attack by a halide. The subsequent elimination of the phosphine is the rate-determining step. nih.gov

Ring-Opening/Closing Mechanisms: For the 3-selective halogenation via Zincke imines, the mechanism involves electrophilic attack on the electron-rich double bonds of the acyclic intermediate. nih.gov Computational and experimental studies show that the selectivity-determining step can vary with the halogen source. For chlorination and bromination, the initial C-Hal bond formation is irreversible and determines the regioselectivity. chemrxiv.org For iodination, this step is reversible, and the subsequent deprotonation step dictates the final product distribution. chemrxiv.org

Radical Mechanisms: Gas-phase halogenations at high temperatures often proceed through radical mechanisms, which can lead to different selectivity patterns, frequently favoring the 2-position. youtube.com More recently, spin-density-controlled radical coupling has been explored as a method for achieving meta-selective (C-3/C-5) halogenation under mild conditions by using directing groups to manipulate the electronic environment of the pyridine ring. youtube.com

Synthesis of Trifluoromethylated and Trifluoromethoxylated Pyridine Derivatives

The introduction of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups into pyridine rings is a key strategy in medicinal and agricultural chemistry to enhance properties like metabolic stability and lipophilicity. researchgate.net

A dominant industrial strategy for synthesizing trifluoromethylpyridines begins with picoline (methylpyridine) precursors. jst.go.jpnih.gov The methyl group is first converted to a trichloromethyl group (CCl₃) via chlorination, followed by a halogen exchange reaction to yield the trifluoromethyl group (CF₃). nih.govnbinno.com

3-Picoline as a Precursor: 3-Picoline is a vital starting material for many commercially important trifluoromethylpyridines, such as those substituted at the 3- and 5-positions of the ring. jst.go.jpnih.gov

Vapor-Phase Processes: High-temperature, gas-phase reactions are common in large-scale production. jst.go.jpnih.gov

Simultaneous Chlorination/Fluorination: In this one-step method, a picoline is reacted with chlorine and a fluorine source (like HF) at temperatures exceeding 300°C over a transition metal-based catalyst. jst.go.jpnih.gov This process can directly yield products like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) from 3-picoline. jst.go.jpnih.gov

Stepwise Vapor-Phase Reactions: An alternative involves sequential vapor-phase chlorination of the picoline to form the (trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination to give the final product. jst.go.jpresearchgate.net Ring chlorination can also occur under these conditions. epo.org

Liquid-Phase Conditions: Fluorination can also be performed in the liquid phase. A (trichloromethyl)pyridine compound is reacted with anhydrous hydrogen fluoride (HF) under super-atmospheric pressure in the presence of a metal halide catalyst (e.g., FeCl₃, FeF₃). google.comgoogleapis.com This method offers an alternative to high-temperature gas-phase reactions.

Table 2: Industrial Processes for Trifluoromethylpyridine Synthesis from 3-Picoline

| Process Type | Description | Key Reagents | Temperature | Phase | Typical Product(s) |

|---|---|---|---|---|---|

| Simultaneous Vapor-Phase | One-step chlorination of methyl group, fluorination, and nuclear chlorination. | 3-Picoline, Cl₂, HF | >300°C | Vapor | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Stepwise Vapor/Liquid-Phase | Liquid-phase chlorination followed by vapor-phase fluorination. | 2-Chloro-5-methylpyridine, Cl₂, HF | Various | Liquid/Vapor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) |

| Liquid-Phase Halogen Exchange | Fluorination of an isolated (trichloromethyl)pyridine intermediate. | (Trichloromethyl)pyridine, HF | Elevated | Liquid | (Trifluoromethyl)pyridine |

The synthesis of highly substituted pyridines, such as the target scaffold 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine, often requires multi-step sequences that combine several of the aforementioned strategies.

One major route involves the stepwise functionalization of a pre-existing pyridine or picoline ring. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand agrochemical intermediate, can be achieved by first chlorinating 2-chloro-5-methylpyridine under liquid-phase conditions to get 2,3-dichloro-5-(trichloromethyl)pyridine. jst.go.jpnih.gov This intermediate is then fluorinated in the vapor phase to produce the final product. jst.go.jpnih.govresearchgate.net

An alternative to ring functionalization is the construction of the pyridine ring from smaller, already fluorinated building blocks. nbinno.comresearchoutreach.org This cyclo-condensation approach offers high control over the substitution pattern. For example, trifluoromethyl-containing precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate can be reacted with other components in a multi-component reaction (such as the Hantzsch pyridine synthesis) to assemble the desired substituted pyridine ring. nbinno.comymerdigital.comresearchgate.net

The introduction of a trifluoromethoxy (OCF₃) group often requires a distinct synthetic strategy. One modern approach involves the trifluoromethoxylation of aminopyridines. rsc.org The amino group serves as a handle, which is transformed into an N-hydroxy or related derivative. Subsequent O-trifluoromethylation followed by a thermally induced rearrangement installs the OCF₃ group onto the pyridine ring, providing access to valuable trifluoromethoxylated building blocks. rsc.org

Considerations for Trifluoromethoxy Group Incorporation (analogous synthetic principles to trifluoromethyl group introduction)

The trifluoromethoxy (OCF3) group is a substituent of growing importance in the fields of medicinal chemistry, agrochemicals, and materials science due to its unique electronic and structural properties. rsc.org While its incorporation into molecular scaffolds, particularly heteroaromatics like pyridine, has presented significant challenges, synthetic strategies can often be inferred from analogous principles used for the introduction of the trifluoromethyl (CF3) group. rsc.org

Historically, the synthesis of trifluoromethylated aromatic compounds has relied on halogen exchange (Halex) reactions. nih.govjst.go.jp This typically involves the fluorination of a trichloromethyl (–CCl3) precursor using a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride, a transformation first reported by Swarts. nih.govjst.go.jp For pyridine rings, a common pathway involves the initial radical chlorination of a methyl group (picoline) to form the trichloromethylpyridine intermediate, which is subsequently fluorinated. nih.govresearchoutreach.org This two-step direct fluorination method remains a cornerstone for the industrial production of many trifluoromethylpyridine derivatives. researchoutreach.org

By analogy, a key strategy for introducing a trifluoromethoxy group involves the fluorination of a trichloromethoxy (–OCCl3) precursor. The principles of the Halex reaction, where chlorine atoms are systematically replaced by fluorine, are directly applicable.

More contemporary methods for fluorinated group incorporation offer milder conditions. For instance, a scalable and operationally simple protocol for the trifluoromethoxylation of pyridines utilizes Togni's reagent. rsc.org This method is proposed to proceed through a radical O-trifluoromethylation followed by a migration of the OCF3 group. rsc.org Such innovative approaches bypass the often harsh conditions required for traditional Halex reactions and tolerate a wider range of functional groups. rsc.org The trifluoromethoxy group itself is noted for its high stability, being relatively inert to heating and both acidic and basic conditions, often more so than the trifluoromethyl group. mdpi.com This stability is a crucial consideration during the design of multi-step synthetic sequences.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of complex substituted pyridines like this compound necessitates the use of advanced techniques and carefully controlled reaction conditions to achieve desired outcomes.

Liquid Phase vs. Vapor Phase Reaction Conditions

The choice between liquid-phase and vapor-phase (or gas-phase) reaction conditions is a critical decision in the synthesis of halogenated and fluorinated pyridines, with each approach offering distinct advantages and disadvantages.

Liquid-phase reactions are often employed for halogen exchange processes. For example, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) can be achieved in the liquid phase using anhydrous hydrogen fluoride at elevated temperatures (170–200°C) and pressures (above 200 psig). google.com While effective, liquid-phase fluorination using reagents like HF can present significant challenges, including severe equipment corrosion, potential safety hazards, and the generation of chemical waste. googleapis.com

Vapor-phase reactions provide an alternative, particularly for industrial-scale production. These reactions are typically conducted at high temperatures (>300°C) and can be used for simultaneous chlorination and fluorination. jst.go.jp For instance, 2-chloro-5-(trifluoromethyl)pyridine can be synthesized via a one-step vapor-phase reaction from 3-picoline. jst.go.jp Another patented method describes the gas-phase chlorination of 3-(trifluoromethyl)pyridine at 150–350°C over a molecular sieve catalyst. googleapis.com Vapor-phase processes can offer benefits such as continuous operation and simplified product isolation but require specialized equipment to handle high temperatures and gaseous reagents. google.com

| Parameter | Liquid Phase Conditions | Vapor Phase Conditions |

|---|---|---|

| Typical Reactions | Halogen exchange (e.g., -CCl3 to -CF3), Nucleophilic substitution | Chlorination, Fluorination, Combined chlorination/fluorination |

| Temperature | Moderate to High (e.g., 100–200°C) google.com | High to Very High (e.g., 150–450°C) jst.go.jpgoogleapis.com |

| Pressure | Often elevated to maintain reagents in liquid state (e.g., >200 psig) google.com | Typically atmospheric or slightly above |

| Catalysts | May be catalyst-free or use phase-transfer catalysts google.com | Solid-state catalysts (e.g., transition metal fluorides, molecular sieves) jst.go.jpgoogleapis.com |

| Advantages | Good for specific, controlled transformations; standard laboratory equipment may be suitable. | Suitable for continuous production; can enable one-step reactions; catalyst is easily separated. jst.go.jp |

| Disadvantages | Potential for equipment corrosion; safety hazards with reagents like HF; waste disposal concerns. googleapis.com | Requires specialized high-temperature reactors; potential for over-reaction or by-product formation. jst.go.jp |

Role of Catalysts and Solvents in Enhancing Reactivity, Selectivity, and Yield

Anhydrous HF : This is not merely a solvent but a primary fluorinating agent in halogen exchange reactions, responsible for converting trichloromethyl groups into trifluoromethyl groups. alfa-chemical.com Its high reactivity necessitates specialized, corrosion-resistant equipment. google.com

Catalysts :

Lewis Acids : Ferric chloride (FeCl3) is a common Lewis acid catalyst used to promote chlorination of the pyridine ring. alfa-chemical.com

Solid-State Catalysts : In vapor-phase reactions, catalysts are crucial for facilitating the desired transformations at high temperatures. These include transition metal-based catalysts for chlorination/fluorination and various molecular sieves (e.g., ZSM-5, 5A, β, 13X) which provide a solid support and catalytic sites for gas-phase chlorination, enhancing selectivity. jst.go.jpgoogleapis.com

N,N-Dimethylformamide (DMF) : While often used as a high-boiling polar aprotic solvent, DMF can also act as a catalyst. For example, it catalyzes the conversion of a 2-hydroxypyridine to a 2-chloropyridine using thionyl chloride. chemicalbook.com

Solvents :

Polar Aprotic Solvents : Solvents like DMF are frequently used in nucleophilic substitution reactions on the pyridine ring.

Bases as Acid Scavengers : In many substitution reactions, a base such as potassium carbonate (K2CO3) is added. Its role is to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium toward the product and preventing side reactions.

Optimization of Reaction Parameters

Fine-tuning reaction parameters is essential for maximizing yield and minimizing the formation of unwanted by-products.

Temperature Control : Temperature is one of the most critical parameters. In the vapor-phase chlorination of trifluoromethylpyridines, the temperature can determine the number of chlorine atoms added to the ring. jst.go.jp For liquid-phase fluorination with anhydrous HF, maintaining a specific temperature range (e.g., 180–190°C) is key to achieving the desired conversion without excessive decomposition. google.com

Pressure : For liquid-phase reactions involving volatile reagents like HF, pressure must be maintained at a level sufficient to keep the reactants in the liquid phase at the reaction temperature. google.com This ensures a consistent reaction environment and rate.

Reagent Stoichiometry : The molar ratio of reactants, such as the ratio of chlorine gas to the pyridine substrate, must be carefully controlled to favor the desired product and avoid polychlorination or other side reactions. jst.go.jp

Green Chemistry Approaches in Pyridine Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines. ijarsct.co.in

Microwave Irradiation : This technique has proven to be a powerful tool for accelerating organic reactions. ijarsct.co.in Compared to conventional heating, microwave-assisted synthesis offers advantages such as significantly shorter reaction times (minutes instead of hours), higher yields, and often cleaner reaction profiles with fewer by-products. nih.govorganic-chemistry.org The rapid and uniform heating provided by microwaves enhances reaction rates efficiently. ijarsct.co.in

Aqueous Media : The use of water as a reaction solvent is a cornerstone of green chemistry. ijarsct.co.in Efficient, catalyst-free, three-component syntheses of certain pyridine derivatives have been successfully demonstrated in water under microwave irradiation, showcasing a highly economical and environmentally benign synthetic strategy. researchgate.net

| Approach | Key Principles | Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating using microwave energy. ijarsct.co.in | Reduced reaction times, higher yields, fewer by-products, energy efficiency. nih.govorganic-chemistry.org | One-pot Bohlmann-Rahtz pyridine synthesis yields up to 98% in 10-20 minutes. organic-chemistry.org |

| Aqueous Media | Utilizing water as a safe, non-toxic, and inexpensive solvent. ijarsct.co.in | Environmentally benign, reduced cost, simplified workup. | Catalyst-free synthesis of furo-pyrazolo-pyridine derivatives in water. researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, simplifies purification, can lead to clean reactions. rasayanjournal.co.in | Microwave-assisted Bohlmann-Rahtz synthesis can be performed solvent-free. organic-chemistry.org |

Derivatization Strategies for Pyridine Scaffolds

The this compound scaffold contains a versatile "handle" for further chemical modification: the chlorine atom at the 2-position. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups, combined with the inherent electron-deficient nature of the pyridine ring, make this position particularly susceptible to derivatization.

Nucleophilic Aromatic Substitution (SNAr) : The C2-chloro substituent is an excellent leaving group for SNAr reactions. It can be displaced by a wide variety of nucleophiles, including:

Cyanide : Reaction with sodium cyanide can introduce a cyano group, a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. A related transformation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine to the 2-cyano derivative proceeds in high yield. google.com

Amines, Alcohols, and Thiols : These O-, N-, and S-centered nucleophiles can readily displace the chloro group to form substituted amines, ethers, and thioethers, respectively, allowing for the construction of diverse molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions : The C-Cl bond is a standard substrate for numerous transition metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation.

Suzuki Coupling : Reaction with boronic acids or trifluoroborates in the presence of a palladium catalyst is a powerful method for introducing new aryl or vinyl substituents. mdpi.com

Other Couplings : Other well-established reactions such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Stille (with organostannanes) coupling provide access to a vast array of derivatives. Trifluoromethoxylated products have been shown to be useful scaffolds for elaboration via palladium-catalyzed reactions. rsc.org

| Reaction Type | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | NaCN, R-NH2, R-OH, R-SH | -CN, -NHR, -OR, -SR | Direct introduction of key functional groups. |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | -Ar (Aryl group) | Forms biaryl structures, common in pharmaceuticals. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | -C≡C-R (Alkynyl group) | Introduces linear, rigid alkynyl linkers. |

| Buchwald-Hartwig Amination | Amine (RNH2), Pd catalyst, Base | -NHR (Amino group) | Forms C-N bonds with a broad scope of amines. |

Solid Phase Synthesis Approaches utilizing Pyridine Scaffolds

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries and the systematic exploration of structure-activity relationships. While specific solid-phase syntheses targeting this compound are not extensively documented, the principles of this methodology can be applied to construct the required scaffold.

The general approach involves anchoring a pyridine precursor to a solid support (resin) and subsequently performing chemical modifications in a stepwise manner. This technique simplifies purification, as excess reagents and by-products are washed away after each step. For the synthesis of a highly substituted pyridine, a common strategy is to immobilize a foundational pyridine ring and then introduce the desired functional groups.

A hypothetical solid-phase synthesis could commence with anchoring a suitable pyridine derivative, such as a hydroxypyridine, to a resin. Subsequent steps would involve the sequential introduction of the fluoro, trifluoromethoxy, and chloro groups through various aromatic substitution and modification reactions.

Table 1: Hypothetical Solid-Phase Synthesis Route

| Step | Precursor on Resin | Reagents and Conditions | Product on Resin |

|---|---|---|---|

| 1 | Immobilized 5-hydroxypyridine | 1. Trifluoromethylation Reagent (e.g., CF3I, Cu catalyst)2. Fluorination Reagent (e.g., Selectfluor) | Immobilized 3-fluoro-5-(trifluoromethoxy)pyridine |

| 2 | Immobilized 3-fluoro-5-(trifluoromethoxy)pyridine | 1. Directed ortho-metalation (e.g., LDA)2. Electrophilic Chlorination (e.g., NCS) | Immobilized this compound |

This method's primary advantage is the ease of purification. However, challenges include the need for robust reaction conditions compatible with the solid support and potential difficulties in monitoring reaction completion.

Functionalization through Halogen/Metal Exchange Reactions

Halogen/metal exchange is a cornerstone of organometallic chemistry for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgznaturforsch.com This method is particularly useful for introducing substituents onto a pyridine ring at a specific position by converting a carbon-halogen bond into a more reactive carbon-metal bond. znaturforsch.com The reaction is typically fast and kinetically controlled, with exchange rates following the trend I > Br > Cl. wikipedia.org

This strategy could be effectively employed to introduce the chlorine atom at the C-2 position of a pre-functionalized pyridine ring. A plausible precursor would be a 2-bromo- or 2-iodopyridine derivative. Treatment of this precursor with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) would generate a 2-lithiated pyridine intermediate. This highly reactive species can then be quenched with an electrophilic chlorine source, like N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom at the C-2 position.

The use of organomagnesium reagents, such as isopropylmagnesium chloride (i-PrMgCl), can also facilitate halogen-metal exchange, often under milder conditions and with better functional group tolerance compared to organolithium reagents. znaturforsch.comnih.gov

Table 2: Proposed Synthesis via Halogen/Metal Exchange

| Precursor | Reagents | Intermediate | Electrophile | Final Product |

|---|---|---|---|---|

| 2-Bromo-3-fluoro-5-(trifluoromethoxy)pyridine | n-BuLi, THF, -78 °C | 3-Fluoro-5-(trifluoromethoxy)pyridin-2-yl-lithium | N-Chlorosuccinimide (NCS) | This compound |

A significant challenge in this approach is the synthesis of the required halogenated precursor, which must be prepared in a separate synthetic sequence. The stability of the organometallic intermediate is also crucial, as pyridine-based organometallics can sometimes be unstable. znaturforsch.com

One-pot Protocols and Ring-opening/Closing Sequences (e.g., Zincke imine intermediates)

Ring-opening and subsequent ring-closing reactions provide a powerful, albeit complex, strategy for the profound functionalization of pyridine rings. A classic example involves the formation of Zincke imine intermediates. This process temporarily transforms the electron-deficient pyridine ring into a more reactive, acyclic azatriene system, enabling regioselective functionalization that is otherwise difficult to achieve. researchgate.net

This methodology has been successfully applied for the selective introduction of halogens at the C-3 position of the pyridine ring. researchgate.netnih.gov The general sequence involves N-activation of the pyridine, typically with 2,4-dinitrochlorobenzene or triflic anhydride (Tf₂O), followed by ring-opening with a secondary amine to form the Zincke imine. This acyclic intermediate can then undergo regioselective reaction with an electrophile. Subsequent ring-closure, often promoted by heating with an ammonia source like ammonium acetate, regenerates the aromatic pyridine ring, now bearing a new substituent.

A potential application of this strategy for the synthesis of this compound could involve using a pyridine precursor that already contains the 5-(trifluoromethoxy) group. The Zincke imine intermediate derived from this precursor could then be sequentially or simultaneously halogenated. For instance, a selective fluorination at the C-3 position could be achieved using an electrophilic fluorinating agent. nih.govresearchgate.net

Table 3: Conceptual Pathway via Zincke Imine Intermediate

| Step | Starting Material | Reagents and Conditions | Key Intermediate |

|---|---|---|---|

| 1. Ring Opening | 5-(Trifluoromethoxy)pyridine | a) Tf₂Ob) Secondary Amine (e.g., Dibenzylamine) | Acyclic Zincke Imine |

| 2. Halogenation | Acyclic Zincke Imine | a) Electrophilic Fluorinating Agent (e.g., Selectfluor)b) Electrophilic Chlorinating Agent (e.g., NCS) | Halogenated Acyclic Intermediate |

This approach offers a unique way to control the regiochemistry of halogenation on the pyridine ring. researchgate.net However, the multi-step nature of the one-pot protocol can be sensitive to reaction conditions, and the stability of the Zincke imine intermediate is critical for success. researchgate.netdigitellinc.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4NO/c7-5-4(8)1-3(2-12-5)13-6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZIOKPUEUOATH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Halogenated and Fluorinated Pyridine Compounds

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on pyridine (B92270) rings is a fundamental transformation in heterocyclic chemistry. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly when further activated by electron-withdrawing groups.

Reactivity Profile of Electron-Deficient Pyridines with Halogens

The pyridine nucleus is inherently electron-deficient, which facilitates nucleophilic attack at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is because the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com The presence of halogen substituents further enhances the electrophilicity of the pyridine ring through their inductive electron-withdrawing effects, thereby increasing the rate of SNAr reactions. nih.gov

For polysubstituted pyridines like 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine, the reactivity at each position is a composite of the electronic effects of all substituents. The order of leaving group ability in SNAr reactions on electron-deficient systems is typically F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. researchgate.netstackexchange.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine, rather than the expulsion of the leaving group. stackexchange.com Therefore, the fluorine atom at the C3 position might be a viable leaving group under certain conditions, though substitution of the chlorine at the activated C2 position is generally more common.

Influence of Trifluoromethoxy and Halogen Substituents on SNAr Pathways

The trifluoromethoxy (-OCF3) group is one of the strongest electron-withdrawing groups in aromatic systems, primarily due to the high electronegativity of the fluorine atoms. Its presence at the C5 position of the pyridine ring significantly depletes the electron density of the aromatic system, thereby greatly activating the ring towards nucleophilic attack. This strong electron-withdrawing effect stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction, thus lowering the activation energy and accelerating the reaction rate.

The combined electron-withdrawing power of the chlorine at C2, the fluorine at C3, and the trifluoromethoxy group at C5 makes this compound a highly reactive substrate for SNAr reactions. The substitution pathway will proceed via the classical addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate, followed by the departure of the halide ion to restore aromaticity.

Regioselectivity in Substitution Reactions

In polysubstituted pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors. For a compound like this compound, the C2 and C6 positions are the most activated towards nucleophilic attack due to their ortho relationship to the ring nitrogen. The C4 position is also activated, being para to the nitrogen.

In the case of the closely related compound, 5-bromo-2-chloro-3-fluoropyridine, chemoselective amination under palladium catalysis occurs exclusively at the C5 position (substituting the bromide), while under neat conditions without a catalyst, substitution is preferred at the C2 position (substituting the chloride). nih.gov This suggests that for this compound, the C2 position is a highly likely site for nucleophilic attack in traditional SNAr reactions due to the activation by the adjacent nitrogen and the good leaving group ability of chloride. The fluorine at C3 is less likely to be substituted in a typical SNAr reaction unless specific reaction conditions are employed to favor its departure. nih.gov

The table below illustrates the expected regioselectivity based on the electronic activation of different positions in a hypothetical reaction with a generic nucleophile (Nu-).

| Position of Attack | Activating Factors | Leaving Group | Expected Reactivity |

|---|---|---|---|

| C2 | Ortho to Nitrogen, Electron-withdrawing Cl and F | Cl- | High |

| C3 | Electron-withdrawing Cl, F, and OCF3 | F- | Moderate to Low |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated pyridines are excellent substrates for these transformations due to the reactivity of the carbon-halogen bond.

Application in Forming Carbon-Carbon Bonds (e.g., Kumada, Negishi types)

The Kumada and Negishi cross-coupling reactions are widely used for the formation of C-C bonds. The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org The Negishi coupling utilizes an organozinc reagent, also in the presence of a palladium or nickel catalyst. orgsyn.org These reactions are highly effective for coupling aryl, vinyl, and alkyl groups.

This compound, with its reactive C-Cl bond at the C2 position, is a suitable electrophilic partner for such reactions. The electron-deficient nature of the pyridine ring can facilitate the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Utilization of Halogenated Pyridines as Coupling Partners

Halogenated pyridines are commonly employed as coupling partners in a variety of cross-coupling reactions. The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl, which is opposite to the leaving group ability in SNAr reactions. However, with the development of modern catalyst systems, C-Cl bonds can be effectively activated for cross-coupling.

In the context of this compound, the C2-Cl bond is the most likely site for cross-coupling reactions like Kumada and Negishi. This is due to the inherent reactivity of the C2 position and the established protocols for activating C-Cl bonds on pyridine rings. The C3-F bond is generally less reactive in these palladium- or nickel-catalyzed cross-coupling reactions.

The following table provides a hypothetical overview of the potential of this compound as a substrate in Kumada and Negishi cross-coupling reactions.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Expected Coupling Site | Potential Product |

|---|---|---|---|---|

| Kumada | R-MgBr | Ni or Pd complex | C2 | 2-R-3-fluoro-5-(trifluoromethoxy)pyridine |

| Negishi | R-ZnX | Ni or Pd complex | C2 | 2-R-3-fluoro-5-(trifluoromethoxy)pyridine |

Other Transformation Reactions

Oxidation and Reduction Chemistry (e.g., N-oxidation, formation of reduced derivatives)

The oxidation and reduction chemistry of halogenated and fluorinated pyridine compounds is a critical aspect of their reactivity, enabling the synthesis of diverse derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of related pyridine compounds provides valuable insights into its potential transformations.

N-Oxidation:

The oxidation of the pyridine nitrogen to form an N-oxide is a common transformation for pyridine derivatives. This reaction is influenced by the electronic nature of the substituents on the pyridine ring. The presence of electron-withdrawing groups, such as the chloro, fluoro, and trifluoromethoxy groups in the target molecule, generally deactivates the ring towards electrophilic attack, including N-oxidation. However, N-oxidation can still be achieved, often requiring stronger oxidizing agents or harsher reaction conditions compared to electron-rich pyridines.

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide functionality can activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions, and can also direct subsequent electrophilic substitutions. scripps.edu

No specific experimental data for the N-oxidation of this compound is currently available.

Reduction Chemistry:

The reduction of halogenated pyridine derivatives can proceed via several pathways, leading to the formation of various reduced derivatives. Catalytic hydrogenation is a widely employed method for the reduction of the pyridine ring and for the hydrogenolysis of carbon-halogen bonds.

The selective removal of halogen substituents (dehalogenation) is a common reduction pathway. For instance, catalytic hydrogenation of chloro-substituted pyridines over catalysts like palladium on carbon (Pd/C) can lead to the replacement of chlorine atoms with hydrogen. The conditions for such reactions, including catalyst choice, solvent, temperature, and pressure, can be tuned to achieve selective dehalogenation without reducing the pyridine ring itself. nih.govasianpubs.org

The complete reduction of the pyridine ring to a piperidine (B6355638) derivative is another important transformation. This typically requires more forcing conditions, such as higher hydrogen pressures and temperatures, and often utilizes catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C). nih.govasianpubs.orgresearchgate.net The presence of multiple electron-withdrawing groups on the pyridine ring can influence the ease of ring reduction.

Below is a table summarizing potential reduction products of this compound based on the reactivity of analogous compounds.

| Starting Material | Potential Reduction Product | Reaction Type |

| This compound | 3-fluoro-5-(trifluoromethoxy)pyridine | Dechlorination |

| This compound | 2-chloro-3-fluoropiperidine-5-yl trifluoromethyl ether | Ring Hydrogenation |

| This compound | 3-fluoropiperidine-5-yl trifluoromethyl ether | Dechlorination and Ring Hydrogenation |

Specific experimental conditions and yields for the reduction of this compound have not been reported.

Theoretical and Experimental Mechanistic Elucidations

The mechanistic understanding of reactions involving halogenated and fluorinated pyridines is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methodologies. Both computational and experimental approaches are employed to elucidate these reaction pathways.

Computational Studies of Reaction Pathways and Rate-Determining Steps (e.g., SNAr pathways, phosphine (B1218219) elimination)

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating the mechanisms of organic reactions. For halogenated pyridines, computational studies often focus on nucleophilic aromatic substitution (SNAr) pathways, which are a key class of reactions for these compounds.

SNAr Pathways:

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. Computational studies can model the energy profile of this pathway, including the transition states for the formation and breakdown of the Meisenheimer complex, thus identifying the rate-determining step.

For a molecule like this compound, several factors would influence the SNAr reactivity, all of which can be modeled computationally:

Nature of the Leaving Group: The relative ability of the chloro and fluoro substituents to act as leaving groups can be assessed. Generally, fluoride (B91410) is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the transition state leading to the Meisenheimer complex. nih.gov

Position of Substitution: The regioselectivity of nucleophilic attack (at the 2- or 3-position) can be predicted by calculating the activation barriers for each pathway. Attack at the 2-position is generally favored in pyridines due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Influence of Substituents: The electron-withdrawing trifluoromethoxy group at the 5-position is expected to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

A quantitative structure-reactivity relationship model based on computational descriptors like LUMO energy and molecular electrostatic potential has been developed to predict SNAr reaction rates and regioselectivity for a range of electrophiles, including substituted heterocycles. chemrxiv.org Such models could be applied to predict the reactivity of this compound.

To date, no specific computational studies on the reaction pathways of this compound have been published.

Experimental Approaches to Mechanistic Understanding

Experimental studies provide crucial data to validate and refine mechanistic hypotheses derived from computational work. For reactions of halogenated pyridines, several experimental techniques are employed.

Kinetic Studies:

Measuring the reaction rates under various conditions (e.g., changing the concentration of reactants, temperature, solvent) provides valuable information about the reaction mechanism. For SNAr reactions, kinetic studies can help determine the rate law, which can support a bimolecular process consistent with the addition-elimination mechanism. For instance, kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines have been used to elucidate the SNAr mechanism and the influence of substituents on the reaction rate. researchgate.net

Linear Free-Energy Relationships (LFERs):

Correlations such as the Hammett plot, which relates reaction rates to substituent constants (σ), are powerful tools for probing the electronic effects in a reaction and understanding the nature of the transition state. A large positive ρ value in a Hammett plot for an SNAr reaction would indicate the development of significant negative charge in the transition state, consistent with the formation of a Meisenheimer-like intermediate.

Isotope Labeling and Intermediate Trapping:

While less common for SNAr reactions on pyridines, isotope labeling studies can provide definitive evidence for the involvement of specific atoms in the rate-determining step. Attempts to trap or directly observe the Meisenheimer intermediate, for example, by using low temperatures and spectroscopic techniques like NMR, can also provide strong evidence for the proposed mechanism.

There are no published experimental mechanistic studies specifically investigating the reactions of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise molecular structure of 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR for Proton Environments

The ¹H NMR spectrum for this compound is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine (B92270) ring.

H-4 Proton: The proton at the 4-position would likely appear as a doublet. Its chemical shift would be influenced by the adjacent fluorine at C-3 and the trifluoromethoxy group at C-5.

H-6 Proton: The proton at the 6-position is also expected to be a doublet. Its chemical environment is shaped by the adjacent nitrogen atom and the trifluoromethoxy group.

The coupling constants (J-values) between these protons and with the fluorine atom at C-3 would provide definitive evidence for their relative positions.

¹³C NMR for Carbon Framework

The ¹³C NMR spectrum would reveal six distinct signals, one for each carbon atom in the molecule.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring would be influenced by the attached substituents (Cl, F, OCF₃). The carbons directly bonded to these electronegative groups (C-2, C-3, C-5) would show characteristic downfield shifts. Furthermore, these signals would exhibit splitting patterns due to coupling with the fluorine atoms.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms.

The precise chemical shifts and coupling patterns are critical for confirming the substitution pattern of the pyridine ring.

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR spectroscopy is particularly informative for this molecule, as it contains two different fluorine environments. sigmaaldrich.com

C-3 Fluorine: A distinct signal would be observed for the fluorine atom attached directly to the pyridine ring at the 3-position. This signal's multiplicity would be affected by coupling to the adjacent proton at H-4.

Trifluoromethoxy Group (-OCF₃): The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and would produce a single, strong signal. This signal is expected to be a singlet, as there are no adjacent protons to couple with through three or fewer bonds.

The large chemical shift dispersion in ¹⁹F NMR ensures that these signals would be well-resolved, providing unambiguous evidence for the presence and nature of the fluorine-containing groups. thermofisher.com

Application in Product Purity Assessment

NMR spectroscopy serves as a powerful method for assessing the purity of a synthesized batch of this compound.

Quantitative Analysis: By integrating the signals in the ¹H or ¹⁹F NMR spectrum and comparing them to a known internal standard, the absolute purity of the sample can be determined.

Impurity Identification: The presence of any unexpected signals in the NMR spectra can indicate impurities. These could include starting materials, reagents, or side-products from the synthesis. The chemical shifts and coupling patterns of these extra signals can often be used to identify the structure of the impurities.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Functional Groups and Molecular Fingerprints

The IR spectrum of this compound would display a series of absorption bands characteristic of its specific structural features.

C-F Stretching: Strong absorption bands are expected for the carbon-fluorine bonds of both the ring-substituted fluorine and the trifluoromethoxy group. These typically appear in the 1000-1400 cm⁻¹ region.

C-O-C Stretching: The ether linkage of the trifluoromethoxy group would produce characteristic stretching vibrations.

C-Cl Stretching: A band corresponding to the carbon-chlorine bond would be observed, typically in the 600-800 cm⁻¹ range.

Pyridine Ring Vibrations: Aromatic C=C and C=N stretching vibrations within the pyridine ring would give rise to a set of characteristic bands, typically between 1400 and 1600 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of bands in this area is unique to the molecule and serves as a "fingerprint" for its identification when compared against a reference spectrum.

Assignment of Normal Modes

The vibrational characteristics of this compound can be understood by assigning its normal modes of vibration through techniques like Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, often complemented by computational methods such as Density Functional Theory (DFT). While specific experimental spectra for this compound are not widely published, assignments can be predicted based on extensive studies of substituted pyridines. The 3N-6 fundamental vibrations for this molecule (where N is the number of atoms) can be categorized into vibrations of the pyridine ring and those of the substituent groups.

Pyridine Ring Vibrations: The core pyridine structure gives rise to characteristic vibrational modes.

C-H Stretching: The two adjacent C-H bonds on the ring are expected to produce stretching vibrations in the 3100-3000 cm⁻¹ region.

C-C and C-N Stretching: The stretching vibrations of the aromatic ring (both C-C and C-N bonds) typically appear as a series of bands in the 1600-1400 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these bands.

Ring Breathing Mode: A symmetric radial expansion and contraction of the pyridine ring, often denoted as ν₁, is a characteristic vibration found near 1000 cm⁻¹.

Ring Bending and Deformation: In-plane and out-of-plane bending and deformation modes of the ring skeleton and its C-H bonds occur at lower frequencies, typically below 1000 cm⁻¹.

Substituent Vibrations: The chloro, fluoro, and trifluoromethoxy groups introduce their own distinct vibrational signatures.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be found in the 800-600 cm⁻¹ region.

C-F Stretching: The C-F bond attached directly to the pyridine ring will exhibit a strong stretching vibration, typically in the 1300-1100 cm⁻¹ range.

Trifluoromethoxy (-OCF₃) Group Vibrations: This group has several characteristic modes. The C-F stretching vibrations within the -CF₃ group are particularly strong and are expected to appear in the 1280-1100 cm⁻¹ region. The C-O stretching vibration is typically observed around 1050-1000 cm⁻¹. Bending and rocking modes associated with the -CF₃ group will appear at lower wavenumbers.

A summary of the expected vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching | 3100 - 3000 | Stretching of the C-H bonds on the pyridine ring. |

| C=C / C=N Ring Stretching | 1600 - 1400 | In-plane stretching of the aromatic ring bonds. |

| C-F Stretching (Aryl) | 1300 - 1100 | Stretching of the C-F bond attached to the ring. |

| C-F Stretching (-CF₃) | 1280 - 1100 | Asymmetric and symmetric stretching of C-F bonds. |

| C-O-C Stretching | 1050 - 1000 | Stretching of the C-O bond in the methoxy (B1213986) group. |

| Ring Breathing | ~1000 | Symmetric radial stretching of the pyridine ring. |

| C-Cl Stretching | 800 - 600 | Stretching of the C-Cl bond. |

| Ring & Substituent Deformations | < 1000 | In-plane and out-of-plane bending and deformations. |

This table represents predicted assignments based on characteristic frequencies for similar functional groups and pyridine derivatives. Experimental verification is required for definitive assignment.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. For heteroaromatic compounds like this compound, the primary electronic transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The UV-Vis absorption spectrum of this pyridine derivative is expected to be characterized by two main types of transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. They are typically of high intensity (large molar absorptivity, ε) and are expected to appear at shorter wavelengths, generally below 300 nm for pyridine systems.

n → π Transitions:* This involves the promotion of an electron from the non-bonding lone pair orbital of the nitrogen atom to a π* anti-bonding orbital of the ring. These transitions are symmetry-forbidden and thus exhibit significantly lower intensity (small ε) compared to π → π* transitions. For pyridine, this absorption band is typically found at longer wavelengths, often overlapping with the tail of the more intense π → π* bands.

Emission characteristics, such as fluorescence, are generally weak or non-existent for simple pyridine derivatives at room temperature in solution, as non-radiative decay processes are highly efficient.

The positions and intensities of the n → π* and π → π* absorption bands are sensitive to both the nature of the substituents on the pyridine ring and the polarity of the solvent.

Influence of Substituents: The 2-chloro, 3-fluoro, and 5-trifluoromethoxy groups are all electron-withdrawing. These substituents can lower the energy of both the π and π* orbitals, but the effect is often more pronounced on the π* orbitals. This typically leads to a bathochromic shift (red shift, to longer wavelengths) of the π → π* transition compared to unsubstituted pyridine. The lone pair on the nitrogen atom is also stabilized by the inductive effect of these substituents, which increases the energy gap for the n → π* transition, resulting in a hypsochromic shift (blue shift, to shorter wavelengths).

Solvent Effects (Solvatochromism):

n → π Transitions:* In polar, protic solvents (e.g., ethanol, water), the lone pair electrons on the nitrogen atom are stabilized by hydrogen bonding with solvent molecules. This stabilization lowers the energy of the ground state 'n' orbital more than the excited π* state, increasing the energy gap of the transition. Consequently, a hypsochromic (blue) shift is observed for the n → π* band when moving from a non-polar to a polar solvent.

π → π Transitions:* The π* excited state is generally more polar than the π ground state. Therefore, polar solvents will stabilize the π* state more effectively than the π state. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift for the π → π* band upon increasing solvent polarity.

| Transition Type | Effect of Electron-Withdrawing Substituents | Effect of Increasing Solvent Polarity |

| π → π | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) |

| n → π | Hypsochromic Shift (Blue Shift) | Hypsochromic Shift (Blue Shift) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₆H₂ClF₄NO), the monoisotopic mass is calculated to be 214.9761 Da. chemicalbook.com

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two peaks for any chlorine-containing fragment: one at mass 'M' (for ³⁵Cl) and a second, less intense peak at 'M+2' (for ³⁷Cl), with an intensity ratio of approximately 3:1.

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Plausible fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to yield a [M - Cl]⁺ fragment at m/z 180.

Loss of the Trifluoromethoxy Group: Fragmentation could involve the loss of the ·OCF₃ radical, leading to a fragment ion. More commonly, loss of ·CF₃ may occur, resulting in a [M - CF₃]⁺ ion at m/z 146.

Ring Cleavage: Following initial fragmentations, the substituted pyridine ring can undergo further cleavage, though predicting the exact pathway is complex.

| m/z (for ³⁵Cl) | Proposed Ion Structure / Identity | Corresponding Neutral Loss |

| 215 | [M]⁺˙ (Molecular Ion) | - |

| 186 | [M - F]⁺ | ·F |

| 180 | [M - Cl]⁺ | ·Cl |

| 146 | [M - CF₃]⁺ | ·CF₃ |

This table presents predicted major fragments. The relative abundances would need to be determined from an experimental spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the public domain, the technique would provide invaluable structural data.

A successful crystallographic analysis would yield precise measurements of:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-F, C-O).

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, such as the orientation of the trifluoromethoxy group relative to the plane of the pyridine ring. It is expected that the -OCF₃ group may adopt a conformation that is orthogonal to the aromatic ring plane to minimize steric hindrance. researchgate.net

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as π-π stacking of the pyridine rings or potential halogen bonding involving the chlorine and fluorine atoms, which govern the solid-state properties of the compound.

Studies on similar substituted pyridines, such as 2-chloro-5-(chloromethyl)pyridine, have confirmed the near-planar geometry of the pyridine ring and have detailed how intermolecular hydrogen bonds and other weak forces dictate the crystal packing. researchgate.net For this compound, a similar planarity of the core ring is expected.

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Precise measurements of covalent bond distances. |

| Bond Angles (°) | Precise measurements of the angles between bonds. |

| Intermolecular Interactions | Identification of non-covalent forces (e.g., halogen bonds, π-stacking) stabilizing the crystal. |

The values for these parameters can only be determined through experimental X-ray diffraction analysis.

Computational Chemistry and Quantum Mechanical Studies of 2 Chloro 3 Fluoro 5 Trifluoromethoxy Pyridine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of compounds like 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For halogenated pyridines, including analogues of the title compound, DFT methods like B3LYP with various basis sets (e.g., cc-pVQZ, 6-311++G(d,p)) are used to predict optimized structural parameters. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration.

For instance, in a related compound, 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270), DFT calculations using the B3LYP method with the cc-pVQZ basis set were employed to predict its most stable, optimized structure. nih.gov The electronic structure, including the distribution of electrons and molecular orbital energies, is also determined through these calculations. The trifluoromethoxy group, similar to the trifluoromethyl group, is known to be strongly electron-withdrawing, which significantly influences the electronic landscape of the pyridine ring. nih.govnih.gov

Table 1: Representative Calculated Geometric Parameters for Halogenated Pyridines

| Parameter | Typical Calculated Value | Method |

| C-Cl bond length | ~1.73 Å | DFT |

| C-CF₃ bond length | ~1.51 Å | DFT |

| Dihedral angle (CF₃ group) | ~5° relative to the pyridine ring | DFT |

DFT calculations are also highly effective in predicting various spectroscopic parameters. For analogues like 2-chloro-4-(trifluoromethyl) pyridine, methods such as B3LYP and LSDA with the 6-311++G(d,p) basis set have been used to calculate fundamental vibrational frequencies for FT-IR and FT-Raman spectra. researchgate.net The gauge-independent atomic orbital (GIAO) method is commonly used to calculate ¹³C and ¹H NMR chemical shifts. researchgate.netnanobioletters.com

Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, providing information about electronic transitions within the molecule. nih.govresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's spectroscopic behavior. nih.gov For 2-amino-3-chloro-5-trifluoromethyl pyridine, the simulated UV-Vis spectrum was validated experimentally. nih.gov

Molecular Orbital Analysis and Electronic Properties

The electronic properties of this compound are largely dictated by the powerful electron-withdrawing effects of its substituents.

The chlorine, fluorine, and trifluoromethoxy groups are all electron-withdrawing. The trifluoromethoxy group is one of the most electronegative groups, comparable to the trifluoromethyl group, which is known to be a powerful electron-withdrawing substituent. nih.govrsc.org This strong inductive effect (-I effect) significantly reduces the electron density of the pyridine ring. nih.gov The nitrogen atom in the pyridine ring also contributes to this electron-withdrawing nature. mdpi.com

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. researchgate.net A small energy gap between the HOMO and LUMO indicates high polarizability and reactivity. researchgate.net The distribution of these frontier molecular orbitals can help identify the likely sites for nucleophilic and electrophilic attack.

Table 2: Conceptual Electronic Properties Derived from Molecular Orbital Analysis

| Property | Influence of Substituents | Predicted Outcome for this compound |

| Electron Density on Pyridine Ring | Strong -I effect from Cl, F, and OCF₃ | Significantly reduced, making the ring electron-deficient. |

| HOMO-LUMO Gap | Influenced by substituent electronegativity | Expected to be relatively small, indicating potential for reactivity. |

| Site of Electrophilic Attack | Governed by regions of highest electron density (HOMO) | Likely to be disfavored due to overall electron deficiency. |

| Site of Nucleophilic Attack | Governed by regions of lowest electron density (LUMO) | Favored at carbon atoms attached to or ortho/para to electron-withdrawing groups. |

The pronounced electron-withdrawing nature of the substituents makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the substituents play a crucial role in directing the regioselectivity of these reactions. In computational studies of related chelators, it was found that electron-withdrawing substituents on the pyridine ring enhance selectivity in metal binding. acs.org

The electron-deficient character of the ring can also influence its metabolic stability, a desirable property in medicinal chemistry. rsc.org The strong electron-withdrawing groups can make the molecule more resistant to metabolic degradation. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the characterization of transition states. oberlin.eduacs.org For reactions involving substituted pyridines, DFT calculations can be used to map out the energy profile of a reaction pathway, identifying intermediates and the energy barriers associated with each step. researchgate.net

By locating and characterizing the transition state structures, researchers can gain a fundamental understanding of the reaction kinetics and the factors that control selectivity. acs.orgacs.org For example, in the synthesis of substituted pyridines, computational studies can elucidate the electrocyclization of intermediate azatrienes. nih.gov This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. While specific transition state studies for this compound are not detailed in the provided search results, the principles of applying computational modeling to understand reaction mechanisms of substituted pyridines are well-established. oberlin.eduresearchgate.net

Conformation and Tautomerism Studies of this compound and Analogues

Computational chemistry and quantum mechanical studies offer profound insights into the structural and energetic properties of molecules, including conformational preferences and the potential for tautomeric equilibria. While specific computational studies on this compound are not extensively available in the public domain, analysis of analogous structures provides a strong basis for understanding its likely conformational and tautomeric behavior.

Conformational Analysis: The Orientation of the Trifluoromethoxy Group

A key determinant of the conformational landscape of this compound is the rotational barrier around the C5-O bond of the trifluoromethoxy substituent. For trifluoromethoxy groups attached to aromatic rings, computational and experimental studies have consistently shown a preference for a non-planar, or orthogonal, conformation with respect to the plane of the aromatic ring. nih.govresearchgate.net This is in contrast to the methoxy (B1213986) group, which tends to favor a planar conformation.

This preference in trifluoromethoxy-substituted arenes is attributed to stereoelectronic effects, specifically the anomeric effect, and the minimization of steric repulsion between the fluorine atoms and the aromatic ring. nih.gov It is therefore highly probable that the trifluoromethoxy group in this compound also adopts a conformation where the C-O-CF3 plane is roughly perpendicular to the pyridine ring.

The expected conformational preference is detailed in the table below:

| Substituent Group | Likely Orientation Relative to Pyridine Ring | Dihedral Angle (C4-C5-O-CF3) | Rationale |

| -OCF3 | Non-planar (Orthogonal) | ~90° | Minimization of steric hindrance and stereoelectronic effects (anomeric effect). nih.gov |

Tautomerism Studies: Assessment of Prototropic Tautomerism

Prototropic tautomerism involves the migration of a proton between two different locations on a molecule, leading to isomers that are in equilibrium. researchgate.net This phenomenon is common in substituted pyridines that possess functional groups with labile protons, such as hydroxyl or amino groups. wayne.edunih.gov For instance, 2-hydroxypyridine exists in a well-studied tautomeric equilibrium with 2-pyridone. wayne.edu

However, in the case of this compound, the potential for prototropic tautomerism is exceedingly low. Tautomerism in pyridines typically involves the migration of a proton from a substituent (like -OH or -NH2) to the ring nitrogen atom. The subject molecule lacks any such acidic protons on its substituents.

The hydrogen atoms in this compound are bonded to carbon atoms of the pyridine ring. The migration of a carbon-bound proton to the ring nitrogen would result in a highly unstable zwitterionic or carbene-like species. Computational studies on various substituted pyridines have shown that such tautomers are energetically highly unfavorable. nih.gov The stability of the aromatic pyridine ring system presents a significant energy barrier to this type of proton transfer.

Therefore, it can be concluded with a high degree of confidence that this compound exists overwhelmingly in its single, stable aromatic form, and does not exhibit significant prototropic tautomerism under normal conditions.

Advanced Applications of 2 Chloro 3 Fluoro 5 Trifluoromethoxy Pyridine As a Versatile Chemical Intermediate

Precursor in Agrochemical Synthesis

In the field of agricultural science, the development of effective and stable crop protection agents is paramount. Fluorinated pyridine (B92270) derivatives are crucial structural motifs in many modern agrochemicals due to the unique properties that fluorine imparts to the molecule. nih.govresearchoutreach.org 2-chloro-3-fluoro-5-(trifluoromethoxy)pyridine serves as a key precursor, providing a scaffold that can be elaborated into a variety of active compounds.

Role in Herbicides and Pesticides (e.g., as intermediate for fluazifop (B150276), fluazinam (B131798), nematicides, acaricides)

While specific commercial products directly synthesized from this compound are not extensively documented in publicly available literature, its structural components are characteristic of intermediates used for potent agrochemicals. The trifluoromethoxy group, in particular, is of growing importance in the design of new agricultural products. mdpi.com

Fluorinated pyridine intermediates are essential in the synthesis of several classes of crop protection agents:

Herbicides: Compounds like fluazifop are synthesized from trifluoromethyl-containing pyridine intermediates. jst.go.jp The structural similarity suggests that this compound is a candidate for developing new herbicides with potentially modified properties.

Fungicides: The fungicide fluazinam is another example of a commercial product derived from a trifluoromethylpyridine core, highlighting the importance of this class of intermediates in creating effective fungicides. researchoutreach.org

Nematicides: The development of novel nematicides has increasingly focused on fluorinated compounds to create safer and more effective alternatives to traditional agents. lakotalakes.com Building blocks containing trifluoromethyl and other fluoroalkyl groups are central to this research, indicating a potential role for trifluoromethoxy-pyridines. lakotalakes.com

Acaricides: Research into new acaricides (compounds that control mites and ticks) has also utilized fluorinated pyrazole (B372694) intermediates to synthesize analogues of commercial products like Tebufenpyrad, achieving comparable or superior activity. nih.govresearchgate.net This demonstrates the value of incorporating fluorine-containing heterocyclic intermediates in the discovery of new acaricidal agents.

Agrochemical Classes Utilizing Fluorinated Pyridine Intermediates

| Agrochemical Class | General Role of Fluorinated Pyridine Intermediate |

|---|---|

| Herbicides | Provides the core structure for active ingredients that target specific metabolic pathways in weeds. |

| Fungicides | Forms the backbone of molecules designed to disrupt fungal growth and respiration. researchoutreach.org |

| Nematicides | Used to create novel, safer nematicides that affect the mobility and viability of plant-parasitic nematodes. lakotalakes.com |

| Acaricides | Serves as a key building block for synthesizing new compounds with potent activity against mites and ticks. nih.gov |

Enhancement of Efficacy and Stability of Active Ingredients in Agricultural Products

The inclusion of the trifluoromethoxy (-OCF3) group from an intermediate like this compound can significantly enhance the performance of an agrochemical. The properties imparted by this group are crucial for overcoming challenges such as metabolic degradation and environmental instability.

The trifluoromethoxy group is known to improve the metabolic stability of molecules. bohrium.com The carbon-fluorine bonds are exceptionally strong, making the group resistant to enzymatic breakdown within the target pest or in the environment. This increased stability can lead to a longer duration of action, reducing the need for frequent reapplication.

Building Block in Pharmaceutical Chemistry

In medicinal chemistry, the pyridine ring is a privileged scaffold, meaning it is a common structural feature in many FDA-approved drugs and biologically active compounds. nih.govnih.gov The compound this compound is a highly valuable building block for pharmaceutical synthesis, offering multiple reaction sites for the construction of novel drug candidates.

Intermediate for Drug Synthesis and Drug Fragments

The strategic placement of chloro, fluoro, and trifluoromethoxy groups on the pyridine ring makes this compound a versatile intermediate. The chlorine atom, for instance, can be readily displaced in nucleophilic aromatic substitution reactions, allowing for the attachment of various other molecular fragments. This versatility enables its use in fragment-based drug design, where small molecular pieces are combined to build more potent and selective drug candidates. acs.org The trifluoromethyl and trifluoromethoxy groups are present in a significant number of pharmaceuticals and candidates currently undergoing clinical trials, underscoring the importance of intermediates that can introduce these moieties. nih.gov

Influence of Fluorine on Molecular Properties relevant to Medicinal Chemistry (e.g., bioavailability, metabolic stability, binding affinity, selectivity)

The incorporation of fluorine, either as a single atom or as part of a trifluoromethoxy group, is a well-established strategy in drug design to optimize a molecule's pharmacological profile. bohrium.comnih.gov These modifications can transform a promising compound into a viable drug by improving its behavior in the body. bohrium.com

The trifluoromethoxy group has a profound influence on several key properties relevant to medicinal chemistry:

Bioavailability: The -OCF3 group can enhance a drug's ability to cross biological membranes. mdpi.com By modulating the molecule's lipophilicity, it helps achieve an optimal balance that facilitates absorption from the gut and distribution to the target tissues. nih.gov

Metabolic Stability: One of the most significant advantages of the trifluoromethoxy group is its ability to block metabolic oxidation. bohrium.com The strong C-F bonds are resistant to cleavage by metabolic enzymes, such as cytochrome P450. Placing this group at a metabolically vulnerable position on a drug molecule can prevent its rapid breakdown, thereby increasing its half-life and duration of effect. nih.gov

Binding Affinity and Selectivity: The trifluoromethoxy group is strongly electron-withdrawing, which alters the electronic distribution of the molecule. This can lead to stronger and more selective interactions with the target protein or enzyme, enhancing the drug's potency. mdpi.com It can participate in favorable electrostatic interactions within the binding pocket, leading to improved efficacy.

Influence of the Trifluoromethoxy (-OCF3) Group on Molecular Properties

| Molecular Property | Effect of -OCF3 Group | Rationale |